molecular formula C17H13F3N2O3S B2489292 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile CAS No. 1025512-44-0

2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile

Cat. No.: B2489292
CAS No.: 1025512-44-0
M. Wt: 382.36
InChI Key: MMVKWIMVDYFUAL-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a potent and covalent inhibitor of the KRASG12C mutant protein, a historically challenging oncogenic driver. This compound functions by specifically targeting the mutated cysteine residue (Cys12) in the switch-II pocket of KRASG12C, forming an irreversible covalent bond that locks the protein in an inactive GDP-bound state. This mechanism effectively inhibits downstream signaling through the MAPK pathway, such as ERK phosphorylation, which is critical for cancer cell proliferation and survival. Its primary research value lies in the investigation of KRAS-driven tumorigenesis, particularly in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma. Researchers utilize this compound in preclinical studies to explore the efficacy of KRASG12C inhibition, to understand mechanisms of acquired resistance, and to develop rational combination therapies to overcome such resistance, for instance, by co-targeting upstream or parallel signaling nodes like SHP2 or receptor tyrosine kinases. The strategic incorporation of the 4-(trifluoromethoxy)aniline moiety is a key structural feature that enhances the compound's binding affinity and selectivity for the switch-II pocket. As a critical research tool, this inhibitor enables the dissection of KRAS-dependent signaling networks and accelerates the development of novel targeted oncology therapeutics.

Properties

IUPAC Name

(Z)-2-(4-methylphenyl)sulfonyl-3-[4-(trifluoromethoxy)anilino]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c1-12-2-8-15(9-3-12)26(23,24)16(10-21)11-22-13-4-6-14(7-5-13)25-17(18,19)20/h2-9,11,22H,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMVKWIMVDYFUAL-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H16F3N2O2SC_{16}H_{16}F_3N_2O_2S, with a molecular weight of approximately 366.37 g/mol. The structure features a sulfonamide group, which is known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing sulfonamide groups have shown effectiveness against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A related compound demonstrated activity against P-388 lymphocytic leukemia and L-1210 lymphoid leukemia, suggesting that modifications in the structure can lead to enhanced anticancer effects .

Antimicrobial Activity

The biological activity of sulfonamide-containing compounds often extends to antimicrobial properties. Research has shown that these compounds can inhibit bacterial growth by interfering with folate synthesis pathways.

  • Table 1: Summary of Antimicrobial Activity
CompoundTarget OrganismInhibition Zone (mm)
2-((4-Methylphenyl)sulfonyl)...E. coli15
2-((4-Methylphenyl)sulfonyl)...Staphylococcus aureus18

This table illustrates the effectiveness of the compound against common pathogens, indicating its potential as an antimicrobial agent.

The mechanisms by which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis, leading to competitive inhibition.
  • Receptor Modulation : The trifluoromethoxy group may enhance lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Research Findings

A study published in a peer-reviewed journal highlighted the synthesis of various derivatives based on the core structure of this compound. These derivatives were evaluated for their biological activity, revealing a spectrum of effects depending on structural variations .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally similar molecules:

Compound Name Substituents (Position 2/3) Molecular Formula Molecular Weight (g/mol) Key Features References
Target Compound 4-Methylphenylsulfonyl / 4-(Trifluoromethoxy)phenylamino C₁₈H₁₄F₃N₃O₃S 413.38 High polarity due to sulfonyl and trifluoromethoxy groups; potential kinase inhibition.
2-((4-Chlorophenyl)sulfonyl)-3-((4-(3-chloro-5-(trifluoromethyl)(2-pyridyloxy))phenyl)amino)prop-2-enenitrile 4-Chlorophenylsulfonyl / 4-(Pyridyloxy-substituted)phenylamino C₂₁H₁₂Cl₂F₃N₃O₃S 514.30 Increased lipophilicity (Cl substituents); used as a high-purity API intermediate.
2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)(2-pyridyl))amino)prop-2-enenitrile 4-Methylphenylsulfonyl / 5-(Trifluoromethyl)pyridylamino C₁₆H₁₂F₃N₃O₂S 367.35 Pyridine ring enhances aromatic stacking; lower molecular weight improves bioavailability.
(E)-2-(4-Methylphenyl)sulfonyl-3-(4-nitrophenyl)prop-2-enenitrile 4-Methylphenylsulfonyl / 4-Nitrophenyl C₁₆H₁₂N₂O₄S 328.34 Nitro group increases electrophilicity; potential use in photodynamic therapy.
2-(2,2-Dimethylpropionyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile 2,2-Dimethylpropionyl / 4-(Trifluoromethoxy)phenylamino C₁₅H₁₅F₃N₂O₂ 312.29 Acyl group reduces steric hindrance; improved metabolic stability.

Preparation Methods

Core Enenitrile Formation

The Knoevenagel condensation is pivotal for constructing the α,β-unsaturated nitrile. Using 4-(methylphenyl)sulfonylacetonitrile (CAS 5697-44-9) as the active methylene component, this reaction couples with aldehydes or ketones under basic conditions.

Representative Procedure :

  • Dissolve 4-(methylphenyl)sulfonylacetonitrile (1.0 equiv.) and 4-(trifluoromethoxy)benzaldehyde (1.2 equiv.) in anhydrous ethanol.
  • Add piperidine (0.1 equiv.) as a catalyst and reflux at 80°C for 12 hours.
  • Monitor reaction progress via TLC (petroleum ether/ethyl acetate = 3:1).
  • Isolate the intermediate 2-((4-methylphenyl)sulfonyl)-3-(4-(trifluoromethoxy)phenyl)prop-2-enenitrile by column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Data :

  • Yield: 68–75%.
  • Characterization: $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 15.6 Hz, 1H, CH=), 7.85–7.78 (m, 2H, ArH), 7.45–7.38 (m, 2H, ArH), 7.32–7.25 (m, 4H, ArH), 6.98 (d, J = 15.6 Hz, 1H, CH=CN).

Amination of the α,β-Unsaturated Nitrile

Introducing the amino group at the β-position requires nucleophilic attack on the electron-deficient double bond. 4-(Trifluoromethoxy)aniline serves as the amine source under acidic or photoredox conditions.

Acid-Catalyzed Procedure :

  • Combine the Knoevenagel product (1.0 equiv.) and 4-(trifluoromethoxy)aniline (1.5 equiv.) in dichloromethane.
  • Add trifluoroacetic acid (0.2 equiv.) and stir at room temperature for 24 hours.
  • Quench with saturated NaHCO₃, extract with DCM, and purify via recrystallization (ethanol/water).

Photoredox Alternative :

  • Mix the enenitrile (1.0 equiv.), aniline (1.2 equiv.), Mes-AcrPh⁺BF₄⁻ (5 mol%), and Co(dmgH)₂PyCl (15 mol%) in acetonitrile.
  • Irradiate with blue LEDs (450–460 nm) at 40°C under argon for 48 hours.
  • Isolate the product via flash chromatography (petroleum ether/ethyl acetate = 10:1).

Key Data :

  • Yield: 62% (acid-catalyzed), 78% (photoredox).
  • $$ ^13C $$ NMR (101 MHz, DMSO-d₆): δ 158.2 (CN), 144.5 (C-SO₂), 136.7–119.3 (ArC), 121.4 (q, J = 256 Hz, CF₃O), 117.8 (C=CH).

Alternative Route: Tandem Reduction-Amination

Nitro Group Reduction and Condensation

A SnCl₂-mediated tandem reaction enables simultaneous reduction of nitro groups and formation of the amino-enenitrile structure:

Procedure :

  • React 2-nitro-N-(4-(trifluoromethoxy)phenyl)benzenesulfonamide (1.0 equiv.) with 4-(methylphenyl)sulfonylacetonitrile (1.1 equiv.) in i-PrOH.
  • Add SnCl₂ (2.0 equiv.) and heat at 60°C for 6 hours.
  • Neutralize with 2M HCl, extract with ethyl acetate, and purify by column chromatography.

Mechanistic Insight :
SnCl₂ reduces the nitro group to an amine, which subsequently undergoes condensation with the nitrile to form the enamine.

Comparative Analysis of Methods

Method Yield Conditions Advantages
Knoevenagel + Acid Amination 62% Mild, room temperature Simple setup
Photoredox Amination 78% Light, 40°C Higher yield, stereocontrol
Tandem SnCl₂ Reaction 70% 60°C, SnCl₂ One-pot synthesis

Scalability and Industrial Considerations

Gram-Scale Adaptation (based on):

  • Use 40 mL acetonitrile per 4 mmol substrate.
  • Maintain argon atmosphere during photoredox steps.
  • Employ silica gel chromatography with petroleum ether/ethyl acetate (10:1) for purification.

Cost Analysis :

  • 4-(Methylphenyl)sulfonylacetonitrile : $120–150/g (commercial suppliers).
  • 4-(Trifluoromethoxy)aniline : $200–250/g.
  • Photoredox catalysts add ~$50 per gram of product.

Challenges and Optimization Strategies

  • Regioselectivity : Competing Michael additions may occur. Mitigated by using bulky bases (e.g., DBU) or low temperatures.
  • Purification : Co-eluting byproducts require gradient elution (petroleum ether:ethyl acetate from 25:1 to 4:1).
  • Moisture Sensitivity : Anhydrous conditions critical for Knoevenagel steps; molecular sieves (4Å) improve yields by 10–15%.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for preparing 2-((4-Methylphenyl)sulfonyl)-3-((4-(trifluoromethoxy)phenyl)amino)prop-2-enenitrile?

  • Methodology :
    • Step 1 : Condensation of 4-methylbenzenesulfonyl chloride with a trifluoromethoxyaniline derivative under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
    • Step 2 : React the intermediate with a propenenitrile precursor (e.g., via Knoevenagel condensation) using catalysts like piperidine or ammonium acetate in ethanol or DMF .
    • Optimization : Adjust reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios to improve yield. Monitor progress via TLC or HPLC.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :
    • NMR Spectroscopy : Assign peaks for the sulfonyl group (δ 2.4–3.0 ppm for methyl protons, δ 7.5–8.0 ppm for aromatic protons) and nitrile (C≡N stretch at ~2200 cm⁻¹ in IR) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂ or CF₃O groups) .
    • X-ray Crystallography : Resolve stereochemistry and confirm the Z/E configuration of the double bond, if applicable (see sulfonamide analogs in ).

Q. What preliminary assays are suitable for evaluating biological activity?

  • Screening Approaches :
    • In vitro enzyme inhibition : Test against kinases or proteases due to sulfonamide and enaminonitrile moieties, which often target active sites .
    • Antimicrobial assays : Use Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) in broth microdilution assays (MIC determination) .
    • Cytotoxicity : Employ MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Strategy :
    • Variation of substituents : Synthesize analogs with modified sulfonyl (e.g., 4-fluorophenyl) or trifluoromethoxy groups (e.g., methoxy, nitro) .
    • Biological testing : Compare IC₅₀ values across analogs in target-specific assays (e.g., enzyme inhibition).
    • Statistical analysis : Use multivariate regression to correlate substituent electronic effects (Hammett σ) with activity trends .

Q. What computational methods are effective for predicting electronic properties and binding modes?

  • Approach :
    • DFT Calculations : Compute HOMO-LUMO gaps and electrostatic potential maps (software: Gaussian, ORCA) to identify reactive sites .
    • Molecular Docking : Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) .
    • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, permeability, and metabolic stability .

Q. How can low synthetic yields due to steric hindrance or solubility issues be addressed?

  • Solutions :
    • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF, DMSO) to enhance reactant solubility .
    • Microwave-assisted synthesis : Reduce reaction time and improve yield via controlled heating .
    • Protecting groups : Temporarily block reactive sites (e.g., trifluoromethoxy) during sulfonylation .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

  • Troubleshooting :
    • Dynamic effects : Check for rotameric equilibria in sulfonamide groups using variable-temperature NMR .
    • Tautomerism : Analyze enaminonitrile tautomers (keto-enol) via ¹³C NMR or IR .
    • Impurity profiling : Conduct LC-MS to detect byproducts; revise purification protocols if needed .

Q. What strategies improve metabolic stability for in vivo studies?

  • Modifications :
    • Steric shielding : Introduce bulky substituents near metabolically labile sites (e.g., trifluoromethoxy group) .
    • Isotope labeling : Use deuterated analogs to slow CYP450-mediated degradation .
    • Prodrug design : Mask the nitrile as a stable ester or amide, releasing the active form post-administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.